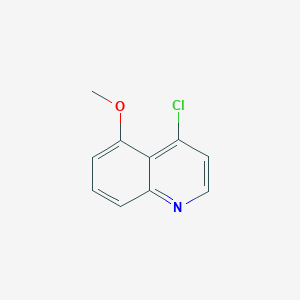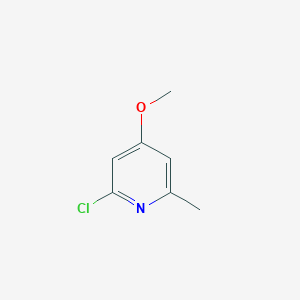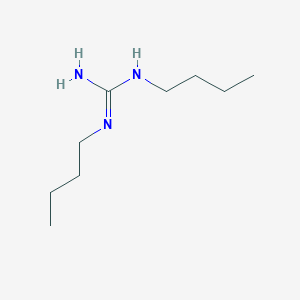
4-クロロ-5-メトキシキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-Chloro-5-methoxyquinoline derivatives has been explored through various chemical routes, often starting from readily available materials. For example, Jiang Jia-mei (2010) described the synthesis of a related compound, 4-Chloro-8-methoxyquinoline, through condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes, achieving an overall yield of 33.81% (Jiang Jia-mei, 2010). This method highlights the complexity and the multi-step nature of synthesizing chloro-methoxyquinoline derivatives.
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methoxyquinoline derivatives has been elucidated using various analytical techniques, including NMR, MS, and X-ray crystallography. Murugavel et al. (2017) synthesized a novel compound and conducted extensive spectral (NMR, FT-IR, FT-Raman, and UV–Vis) investigations along with single-crystal diffraction studies. The study utilized density functional theory (DFT) to optimize the molecular geometry, providing a detailed insight into the structural attributes of such compounds (Murugavel et al., 2017).
Chemical Reactions and Properties
The reactivity and chemical behavior of 4-Chloro-5-methoxyquinoline derivatives encompass a range of chemical transformations. For instance, the ability to undergo nucleophilic substitution, as demonstrated by Dyablo et al. (2015), reveals the versatility of these compounds in synthetic chemistry. Their work involved the synthesis of quinoline proton sponges, showcasing the compound's potential as a precursor for more complex chemical entities (Dyablo et al., 2015).
科学的研究の応用
創薬と医薬品化学
4-クロロ-5-メトキシキノリン: は、その幅広い生物活性から、創薬において重要な足場分子です。 様々な生物学的標的に結合する能力を活用し、新たな治療薬の開発における重要なテンプレートとして機能します . この化合物の構造的特徴により、それぞれが潜在的な薬効を持つ、幅広い誘導体の合成が可能となっています。
抗がん研究
4-クロロ-5-メトキシキノリンを含むキノリン誘導体は、抗がん研究において有望な結果を示しています。 これらの化合物は、特定のがん細胞株を標的にするように機能化することができ、腫瘍増殖を阻害する効果は、現在も研究が進められています . クロロ基とメトキシ基は、この化合物の癌細胞との相互作用を調節する上で重要な役割を果たしています。
抗菌活性と抗結核活性
キノリン化合物の抗菌特性により、これらの化合物は新しい抗生物質の開発候補となっています。 4-クロロ-5-メトキシキノリンは、薬剤耐性菌株を含む細菌感染症に対抗する可能性について研究されてきました。 この化合物の抗結核活性は特に注目すべきものであり、この根強い病気に対する新しい治療法への道を開きます .
抗炎症および抗酸化作用
炎症と酸化ストレスは、多くの病気の根本的な要因です。 キノリン誘導体は、抗炎症および抗酸化作用を示し、関節炎や神経変性疾患などの治療に役立つ可能性があります。 キノリン核の置換パターン、特に4-クロロ基と5-メトキシ基は、これらの特性に不可欠です .
抗マラリアおよび抗ウイルス効果
マラリアや、COVID-19を含むウイルス感染症との戦いにおいて、キノリン系化合物が役立っています。4-クロロ-5-メトキシキノリンとその類似体は、マラリア原虫のライフサイクルを阻害し、ウイルス複製を阻止する能力について研究されています . 化合物の化学修飾の汎用性により、標的薬の開発が可能となっています。
グリーンケミストリーと持続可能な合成
4-クロロ-5-メトキシキノリンの合成は、グリーンケミストリーの原則に沿っており、環境への影響を軽減することを目指しています。 研究者は、有害な試薬の使用を最小限に抑え、より安全で環境に優しい代替手段の使用を促進する、持続可能な合成経路の開発に注力しています .
Safety and Hazards
作用機序
Target of Action
4-Chloro-5-methoxyquinoline is a derivative of the 4-aminoquinoline class of compounds, which includes well-known drugs like chloroquine . The primary targets of these compounds are heme polymerase in malarial trophozoites . These enzymes play a crucial role in the survival of the parasite by converting toxic heme into non-toxic hemazoin .
Mode of Action
4-Chloro-5-methoxyquinoline, similar to other 4-aminoquinolines, inhibits the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin . As a result, the Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite .
Biochemical Pathways
The inhibition of heme polymerase disrupts the heme detoxification pathway in the Plasmodium species . This disruption leads to the accumulation of toxic heme within the parasite, causing cell lysis and ultimately, parasite autodigestion .
Pharmacokinetics
In humans, chloroquine concentrations decline multiexponentially, indicating extensive distribution with a volume of distribution of 200 to 800 L/kg . Chloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver .
Result of Action
The result of the action of 4-Chloro-5-methoxyquinoline is the death of the Plasmodium species. By inhibiting the action of heme polymerase and disrupting the heme detoxification pathway, the compound causes the accumulation of toxic heme within the parasite. This accumulation leads to cell lysis and ultimately, parasite autodigestion .
生化学分析
Biochemical Properties
Quinoline derivatives have been shown to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor
Cellular Effects
Some quinoline derivatives have shown promising anticancer effects through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting DNA cleavage activity
Molecular Mechanism
Quinoline derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of quinoline derivatives have been studied in various in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of quinoline derivatives at different dosages have been studied in various animal models .
Metabolic Pathways
Quinoline derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of quinoline derivatives have been studied in various contexts .
Subcellular Localization
The subcellular localization of quinoline derivatives has been studied using various predictive tools .
特性
IUPAC Name |
4-chloro-5-methoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSPKKXMNJNWHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=CC(=C21)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1231761-14-0 |
Source


|
| Record name | 4-chloro-5-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![14h-Anthra[2,1,9-mna]thioxanthen-14-one](/img/structure/B37145.png)
![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)



